molecular formula C20H34Cl2S B14630372 [(4-Chlorophenyl)methyl](dodecyl)methylsulfanium chloride CAS No. 56912-59-5

[(4-Chlorophenyl)methyl](dodecyl)methylsulfanium chloride

Cat. No.: B14630372
CAS No.: 56912-59-5
M. Wt: 377.5 g/mol
InChI Key: JEPVVKYNOQGFGP-UHFFFAOYSA-M
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Description

(4-Chlorophenyl)methylmethylsulfanium chloride is a chemical compound known for its unique structure and properties It consists of a sulfanium ion with a 4-chlorophenylmethyl group and a dodecylmethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylmethylsulfanium chloride typically involves the reaction of 4-chlorobenzyl chloride with dodecylmethylsulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzyl chloride+Dodecylmethylsulfide(4-Chlorophenyl)methylmethylsulfanium chloride\text{4-Chlorobenzyl chloride} + \text{Dodecylmethylsulfide} \rightarrow \text{(4-Chlorophenyl)methylmethylsulfanium chloride} 4-Chlorobenzyl chloride+Dodecylmethylsulfide→(4-Chlorophenyl)methylmethylsulfanium chloride

Industrial Production Methods

In industrial settings, the production of (4-Chlorophenyl)methylmethylsulfanium chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylmethylsulfanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfanium compounds.

Scientific Research Applications

(4-Chlorophenyl)methylmethylsulfanium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylmethylsulfanium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects. The molecular targets include membrane lipids and specific enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methylmethylsulfanium bromide
  • (4-Chlorophenyl)methylmethylsulfanium iodide
  • (4-Chlorophenyl)methylmethylsulfanium fluoride

Uniqueness

(4-Chlorophenyl)methylmethylsulfanium chloride is unique due to its specific combination of a 4-chlorophenylmethyl group and a dodecylmethyl group attached to the sulfanium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

56912-59-5

Molecular Formula

C20H34Cl2S

Molecular Weight

377.5 g/mol

IUPAC Name

(4-chlorophenyl)methyl-dodecyl-methylsulfanium;chloride

InChI

InChI=1S/C20H34ClS.ClH/c1-3-4-5-6-7-8-9-10-11-12-17-22(2)18-19-13-15-20(21)16-14-19;/h13-16H,3-12,17-18H2,1-2H3;1H/q+1;/p-1

InChI Key

JEPVVKYNOQGFGP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[S+](C)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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